

# The Allosteric Binding Site of EAI045 on EGFR: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

**EAI045** is a fourth-generation, mutant-selective, allosteric inhibitor of the Epidermal Growth Factor Receptor (EGFR). Unlike traditional tyrosine kinase inhibitors (TKIs) that target the highly conserved ATP-binding site, **EAI045** binds to a distinct allosteric pocket. This unique mechanism of action allows it to overcome resistance to third-generation TKIs mediated by mutations such as C797S. This technical guide provides an in-depth analysis of the allosteric binding site of **EAI045** on EGFR, including detailed structural insights, quantitative binding data, and the experimental protocols used for its characterization.

### Introduction to EAI045 and Allosteric Inhibition

The development of tyrosine kinase inhibitors has revolutionized the treatment of non-small cell lung cancers (NSCLCs) harboring activating EGFR mutations. However, the emergence of resistance mutations, such as T790M and subsequently C797S, limits the long-term efficacy of these drugs. Allosteric inhibitors, which bind to a site other than the enzyme's active site, offer a promising strategy to overcome this challenge.[1][2]

**EAI045** is a potent and selective allosteric inhibitor that targets specific drug-resistant EGFR mutants while sparing the wild-type receptor.[3][4] It is most effective against EGFR harboring the L858R/T790M mutations and, notably, retains activity against the L858R/T790M/C797S mutant, which is resistant to all currently approved EGFR TKIs.[4] **EAI045**'s mechanism relies



on binding to an inactive conformation of the EGFR kinase, thereby preventing its activation.[4] [5]

## The EAI045 Allosteric Binding Site

The binding site for **EAI045** on EGFR was elucidated through X-ray crystallography.[4][6] The crystal structure reveals that **EAI045** binds to an allosteric pocket created by the outward displacement of the regulatory  $\alpha$ C-helix in an inactive kinase conformation.[4][7] This pocket is located adjacent to the ATP binding site.[8]

The key features of the **EAI045** binding site are:

- Formation: The site is not present in the active conformation of the kinase and is only accessible when the αC-helix is displaced.
- Selectivity: The conformation of this pocket differs between wild-type and mutant EGFR, which is a key determinant of EAI045's selectivity. The T790M mutation, in particular, favors the inactive conformation that EAI045 binds to.[9]
- Key Interacting Residues: Structural studies have identified several amino acid residues that
  form critical interactions with EAI045.[4][9] The aminothiazole group of EAI045 inserts itself
  between the mutant gatekeeper residue (Methionine at position 790) and Lysine 745.[4] The
  phenyl substituent of the inhibitor extends into a hydrophobic cleft, making contact with
  Leu777 and Phe856.[4] Asp855 has also been identified as a discriminating residue for
  binding.[9]

### **Quantitative Binding and Activity Data**

The potency and selectivity of **EAI045** have been quantified through various biochemical and cellular assays. The following tables summarize the key quantitative data.



| Target                 | Assay Type  | Metric | Value   | ATP<br>Concentration |
|------------------------|-------------|--------|---------|----------------------|
| EGFR (Wild-<br>Type)   | Biochemical | IC50   | 1.9 μΜ  | 10 μΜ                |
| EGFR L858R             | Biochemical | IC50   | 19 nM   | 10 μΜ                |
| EGFR T790M             | Biochemical | IC50   | 0.19 μΜ | 10 μΜ                |
| EGFR<br>L858R/T790M    | Biochemical | IC50   | 2-3 nM  | 10 μM / 1 mM         |
| H1975<br>(L858R/T790M) | Cellular    | EC50   | 2 nM    | N/A                  |
| Ba/F3<br>(L858R/T790M) | Cellular    | IC50   | ~10 nM  | N/A                  |

Table 1: Biochemical and Cellular Potency of EAI045.[3][10][11]

| Cell Line | EGFR Status | Effect of EAI045 (10 μM)                               |
|-----------|-------------|--------------------------------------------------------|
| H1975     | L858R/T790M | No anti-proliferative effect as a single agent.[3][4]  |
| H3255     | L858R       | No anti-proliferative effect as a single agent.[3][11] |
| HaCaT     | Wild-Type   | No inhibition of EGFR phosphorylation.[3][10]          |

Table 2: Cellular Activity of Single-Agent **EAI045**.[3][4][10][11]

# **Signaling Pathway and Mechanism of Action**

**EAI045** functions by stabilizing an inactive conformation of the EGFR kinase, thereby inhibiting its autophosphorylation and the subsequent activation of downstream signaling pathways.







Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Allosteric EGFR Inhibition May Improve Outcomes for Non-Small Cell Lung Cancer -Innovations [innovations.dana-farber.org]
- 2. researchgate.net [researchgate.net]
- 3. selleckchem.com [selleckchem.com]
- 4. Overcoming EGFR T790M and C797S resistance with mutant-selective allosteric inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Crystal structure of EGFR T790M/C797S/V948R in complex with EAI045 PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Single and dual targeting of mutant EGFR with an allosteric inhibitor PMC [pmc.ncbi.nlm.nih.gov]
- 8. Allosterically targeting EGFR drug-resistance gatekeeper mutations PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. apexbt.com [apexbt.com]
- To cite this document: BenchChem. [The Allosteric Binding Site of EAI045 on EGFR: A
  Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b607252#what-is-the-allosteric-binding-site-of-eai045-on-egfr]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com